molecular formula C9H8FN3O2S B12940608 1-(2-Fluorophenyl)-1H-imidazole-2-sulfonamide CAS No. 89517-99-7

1-(2-Fluorophenyl)-1H-imidazole-2-sulfonamide

Cat. No.: B12940608
CAS No.: 89517-99-7
M. Wt: 241.24 g/mol
InChI Key: GYPVYNVCEYEUEH-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-1H-imidazole-2-sulfonamide is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of a fluorophenyl group attached to an imidazole ring, which is further substituted with a sulfonamide group

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-1H-imidazole-2-sulfonamide typically involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as glyoxal and ammonia, in the presence of an acid catalyst.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with an imidazole intermediate.

    Sulfonamide Formation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-1H-imidazole-2-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Fluorophenyl)-1H-imidazole-2-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-1H-imidazole-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action can vary depending on the specific biological target and the context of its use .

Comparison with Similar Compounds

1-(2-Fluorophenyl)-1H-imidazole-2-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its imidazole ring and sulfonamide group, which confer distinct chemical and biological properties compared to other fluorophenyl derivatives.

Properties

CAS No.

89517-99-7

Molecular Formula

C9H8FN3O2S

Molecular Weight

241.24 g/mol

IUPAC Name

1-(2-fluorophenyl)imidazole-2-sulfonamide

InChI

InChI=1S/C9H8FN3O2S/c10-7-3-1-2-4-8(7)13-6-5-12-9(13)16(11,14)15/h1-6H,(H2,11,14,15)

InChI Key

GYPVYNVCEYEUEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=CN=C2S(=O)(=O)N)F

Origin of Product

United States

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